1,4-Bis(4-methoxyphenyl)piperazine-2,5-dione
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Overview
Description
1,4-Bis(4-methoxyphenyl)piperazine-2,5-dione is a compound belonging to the piperazine family, characterized by a piperazine ring substituted with two 4-methoxyphenyl groups at the 1 and 4 positions and two carbonyl groups at the 2 and 5 positions
Preparation Methods
The synthesis of 1,4-Bis(4-methoxyphenyl)piperazine-2,5-dione can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the condensation of glycine derivatives, which can be further modified to introduce the 4-methoxyphenyl groups . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,4-Bis(4-methoxyphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1,4-Bis(4-methoxyphenyl)piperazine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 1,4-Bis(4-methoxyphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1,4-Bis(4-methoxyphenyl)piperazine-2,5-dione can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: This compound has a similar structure but lacks the carbonyl groups at the 2 and 5 positions.
1,4-Bis(trimethylsilylmethyl)piperazine-2,5-dione: This derivative has trimethylsilyl groups instead of methoxy groups.
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl): This compound contains dichlorophenyl groups instead of methoxyphenyl groups. The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and carbonyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
21535-05-7 |
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Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1,4-bis(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-7-3-13(4-8-15)19-11-18(22)20(12-17(19)21)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
USVMSKJDIQQFCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(=O)N(CC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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